Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate
Description
Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate is a synthetic derivative of the tricyclic pyridoquinoline scaffold, characterized by a 7-hydroxy-5-oxo core fused with a benzoate ester group. Its design leverages modifications to the carboxylic acid group of the parent pyridoquinoline structure, substituting it with a propyl benzoate moiety to enhance solubility, bioavailability, or target specificity .
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
propyl 4-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H22N2O5/c1-2-13-30-23(29)15-8-10-16(11-9-15)24-21(27)18-20(26)17-7-3-5-14-6-4-12-25(19(14)17)22(18)28/h3,5,7-11,26H,2,4,6,12-13H2,1H3,(H,24,27) |
InChI Key |
RDNFLBBBUYNDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate involves multiple steps. One common method includes the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The reaction conditions are optimized to prevent partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.
Chemical Reactions Analysis
Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound, potentially forming new functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen, altering the compound’s structure and properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit aldosterone synthase, affecting the regulation of sodium and potassium levels in the body . The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Compared to the pyrroloquinoline analog (C₂₄H₁₇NO₃), the pyridoquinoline core in the target compound may confer distinct electronic properties due to the nitrogen atom positioning .
- The thiadiazolo-pyrimidine derivative (C₁₆H₁₃N₅O₃S) shares a fused heterocyclic system but lacks the tricyclic pyridoquinoline scaffold, resulting in different pharmacological profiles .
Research Findings and Implications
Enhanced Bioavailability: Esterification of the pyridoquinoline scaffold, as seen in the target compound, is a strategic modification to overcome the poor oral bioavailability of carboxylic acid derivatives .
Structure-Activity Relationships (SAR): The benzoate ester’s para-substituted phenyl group may enhance receptor binding compared to meta-substituted carboxamides . The pyridoquinoline core’s rigidity likely contributes to higher target specificity than flexible thiadiazolo-pyrimidine analogs .
Synthetic Challenges: The tricyclic pyridoquinoline system requires precise reaction conditions to avoid ring-opening or oxidation side reactions, as noted in analogous syntheses .
Biological Activity
Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyridoquinoline core with hydroxyl and carbonyl functional groups that are believed to contribute to its biological activity. The molecular formula is C18H18N2O4, with a molecular weight of 342.35 g/mol .
Antidiuretic Properties
Research has indicated that derivatives of this compound may exhibit significant diuretic effects. In experimental studies involving white rats, it was shown to inhibit aldosterone synthase effectively. This inhibition results in increased urine output compared to traditional diuretics like hydrochlorothiazide .
Table 1: Comparison of Diuretic Activity
| Compound Name | Diuretic Activity (compared to hydrochlorothiazide) |
|---|---|
| This compound | Significant |
| Hydrochlorothiazide | Standard |
The proposed mechanism involves the compound's ability to interact with various receptors involved in fluid balance and electrolyte regulation. Specifically, its structural features allow it to modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways related to diuresis .
Case Studies
Several studies have focused on the pharmacological effects of related compounds within the same chemical family:
- Study on Diuretic Effects : A study published in Journal of Medicinal Chemistry evaluated the diuretic effects of a structurally similar compound and found that it significantly increased urine output in animal models .
- Mechanistic Insights : Another research article highlighted the interaction of pyridoquinoline derivatives with GPCRs, elucidating their role in intracellular signaling pathways that regulate renal function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
